molecular formula C22H23NO5S2 B12466612 2-oxo-2-(thiophen-2-yl)ethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate

2-oxo-2-(thiophen-2-yl)ethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate

Cat. No.: B12466612
M. Wt: 445.6 g/mol
InChI Key: FDELBLHJGMYLED-UHFFFAOYSA-N
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Description

2-oxo-2-(thiophen-2-yl)ethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate is a complex organic compound with a unique structure that includes a thiophene ring, a dioxooctahydroisoindole moiety, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(thiophen-2-yl)ethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate typically involves multiple steps, including the formation of the thiophene ring, the dioxooctahydroisoindole moiety, and the butanoate ester. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.

    Formation of the Thiophene Ring: This step involves the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of sulfur and a dehydrating agent like phosphorus pentoxide.

    Synthesis of the Dioxooctahydroisoindole Moiety: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by hydrogenation and oxidation steps.

    Esterification to Form the Butanoate Ester: The final step involves the esterification of the intermediate compound with butanoic acid or its derivatives in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(thiophen-2-yl)ethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a drug candidate due to its unique structure and functional groups, which may interact with biological targets.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, particularly those containing thiophene and isoindole moieties.

    Material Science: The compound’s unique structure may impart interesting properties to materials, such as conductivity or photoreactivity, making it useful in the development of advanced materials.

Mechanism of Action

The mechanism of action of 2-oxo-2-(thiophen-2-yl)ethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate would depend on its specific application. In medicinal chemistry, for example, it may interact with specific enzymes or receptors, modulating their activity. The thiophene ring and the dioxooctahydroisoindole moiety could play crucial roles in binding to the target, while the ester group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-3-(2-pyrazinyl)propanoate: This compound shares the 2-oxo functional group but has a pyrazinyl ring instead of a thiophene ring.

    2-oxo-1,3,2-dioxa phosphorinane: This compound contains a 2-oxo group and a phosphorinane ring, differing significantly in structure but sharing some functional similarities.

Uniqueness

2-oxo-2-(thiophen-2-yl)ethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate is unique due to its combination of a thiophene ring, a dioxooctahydroisoindole moiety, and a butanoate ester. This combination of functional groups and structural elements is not commonly found in other compounds, making it a valuable target for research and development in various fields.

Properties

Molecular Formula

C22H23NO5S2

Molecular Weight

445.6 g/mol

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-methylsulfanylbutanoate

InChI

InChI=1S/C22H23NO5S2/c1-29-8-6-15(22(27)28-10-16(24)17-3-2-7-30-17)23-20(25)18-11-4-5-12(14-9-13(11)14)19(18)21(23)26/h2-5,7,11-15,18-19H,6,8-10H2,1H3

InChI Key

FDELBLHJGMYLED-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)OCC(=O)C1=CC=CS1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5

Origin of Product

United States

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